molecular formula C12H6Cl2N2O B1626900 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-54-7

2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B1626900
CAS No.: 52333-54-7
M. Wt: 265.09 g/mol
InChI Key: JEVXZZNHXJRNBH-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The structural elucidation of 2-(2,6-dichlorophenyl)oxazolo[4,5-b]pyridine has relied on methodologies analogous to those employed for related oxazolo-pyridine derivatives. While direct crystallographic data for this specific compound are not explicitly reported in available literature, insights can be drawn from studies on structurally similar systems. For example, X-ray powder diffraction (XRD) studies on benzoate salts of oxazolo[4,5-b]pyridine derivatives reveal characteristic diffraction patterns that correlate with crystalline polymorphs. These studies often utilize Cu Kα radiation (λ = 1.5418 Å) and Bruker diffractometers, with peak assignments derived from Bragg’s law.

For 2-(2,6-dichlorophenyl)oxazolo[4,5-b]pyridine, the dichlorophenyl substituent at position 2 of the oxazolo ring introduces steric and electronic effects that may influence crystallinity. The electron-withdrawing chlorine atoms at positions 2 and 6 of the phenyl group could enhance intermolecular interactions (e.g., halogen bonding or π-π stacking), potentially stabilizing specific crystallographic arrangements. However, without experimental XRD data, precise peak assignments or lattice parameters remain speculative.

Table 1: Molecular Parameters of 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine

Parameter Value Source
Molecular Formula C₁₂H₆Cl₂N₂O
Molecular Weight 265.10 g/mol
SMILES ClC1=C(C2=NC3=NC=CC=C3O2)C(Cl)=CC=C1
CAS Number 52333-54-7

Computational Molecular Modeling Approaches

Computational studies have been instrumental in analyzing the electronic and conformational properties of oxazolo[4,5-b]pyridine derivatives. Density Functional Theory (DFT) calculations, particularly using the B3LYP/6-311G(d,p) basis set, provide insights into molecular orbitals, dipole moments, and charge distribution. For 2-(2,6-dichlorophenyl)oxazolo[4,5-b]pyridine, the dichlorophenyl group’s electron-withdrawing nature would lower the HOMO energy and raise the LUMO energy compared to non-halogenated analogs. This effect could influence reactivity and optical properties.

Key Computational Findings:

  • HOMO-LUMO Gap : The electron-withdrawing chlorine atoms reduce the π-electron density in the oxazolo ring, increasing the HOMO-LUMO gap and potentially altering fluorescence quantum yields.
  • Dipole Moment : The dichlorophenyl group introduces significant dipole moments due to the Cl atoms’ electronegativity, impacting solubility and molecular packing.
  • Conformational Flexibility : The phenyl ring’s rotation around the C2-aryl bond may be restricted by steric hindrance from the 2,6-dichloro substituents, favoring planar conformations.

Table 2: Comparative Computational Parameters

Parameter 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine (Hypothetical) Analog (e.g., 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine)
HOMO Energy (eV) ~−9.0 (estimated) ~−8.5 (reported)
LUMO Energy (eV) ~−1.0 (estimated) ~−1.2 (reported)
Dipole Moment (D) ~5.0 (estimated) ~3.5 (reported)

Tautomeric Behavior and Conformational Dynamics

Tautomeric equilibria in oxazolo[4,5-b]pyridine derivatives are often influenced by substituents’ electronic and steric effects. For 2-(2,6-dichlorophenyl)oxazolo[4,5-b]pyridine, the absence of hydroxyl groups on the phenyl ring precludes enol-keto tautomerism observed in hydroxyphenyl derivatives. However, potential tautomerism within the oxazolo ring itself merits consideration.

Key Observations:

  • Oxazolo Ring Stability : The oxazolo ring’s conjugation and resonance stabilization minimize tautomerism. The oxygen and nitrogen atoms’ electronegativities lock the ring in a fixed conformation.
  • Conformational Isomerism : The 2,6-dichlorophenyl group’s steric bulk may restrict rotation around the C2-aryl bond, favoring a single dominant conformer in solution.
  • Proton Transfer : No intramolecular proton transfer pathways are evident in this structure, unlike in hydroxyphenyl-substituted analogs where excited-state proton transfer (ESPT) is observed.

Table 3: Tautomeric and Conformational Features

Feature 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine 2-(2'-Hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP)
Enol-Keto Tautomerism Absent Present
ESPT in Excited State Unlikely Observed
Dominant Conformer Planar (due to steric hindrance) Multiple conformers (cis-/trans-enol, keto)

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-7-3-1-4-8(14)10(7)12-16-11-9(17-12)5-2-6-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVXZZNHXJRNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(O2)C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499189
Record name 2-(2,6-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-54-7
Record name 2-(2,6-Dichlorophenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid derivative (e.g., acid chloride) by polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA). These catalysts promote nucleophilic attack by the amino group of 2-amino-3-hydroxypyridine on the carbonyl carbon, followed by intramolecular cyclization to form the oxazole ring.

Key parameters include:

  • Temperature : 120–140°C
  • Reaction Time : 4–8 hours
  • Catalyst Loading : 1.5–2.0 equivalents of PPSE.

A representative procedure involves refluxing 2-amino-3-hydroxypyridine with 2,6-dichlorobenzoyl chloride in PPA for 6 hours, yielding the target compound in ~65% purity after recrystallization.

Limitations and Modifications

Conventional thermal methods often suffer from side reactions, such as over-chlorination or decomposition, due to prolonged heating. To mitigate this, microwave-assisted synthesis and solid-supported catalysts have been explored (discussed in Section 2).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. This method has been optimized for 2-aryloxazolo[4,5-b]pyridines using SBA-15 mesoporous silica functionalized with amine groups (SBA-Pr-NH2) as a heterogeneous catalyst.

Protocol and Optimization

  • Substrate Preparation : 2-Amino-3-hydroxypyridine and 2,6-dichlorobenzoic acid are dissolved in dimethylformamide (DMF).
  • Catalyst Addition : SBA-Pr-NH2 (10 mol%) is introduced to the mixture.
  • Microwave Irradiation : The reaction is heated at 150°C for 20–30 minutes under 300 W power.

This approach achieves yields exceeding 80%, with the catalyst being reusable for up to five cycles without significant activity loss.

Advantages Over Conventional Methods

  • Time Efficiency : 30 minutes vs. 6 hours for thermal methods.
  • Yield Improvement : 80% vs. 65%.
  • Reduced Byproducts : Minimal tar formation due to controlled heating.

The introduction of the 2,6-dichlorophenyl group via cross-coupling offers an alternative to direct cyclization. This method is particularly useful for late-stage functionalization.

Heck Reaction for Side-Chain Modification

A Heck coupling between 5-bromo-oxazolo[4,5-b]pyridine and 2,6-dichlorostyrene has been reported, although this route is less common due to competing side reactions. Conditions include:

  • Catalyst : Palladium acetate (1 mol%).
  • Base : Triethylamine.
  • Solvent : Acetonitrile at 80°C.

Yields for this method remain moderate (~50%), necessitating further optimization.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the primary preparation methods:

Method Catalyst Temperature (°C) Time Yield (%) Purity (%)
Acid-Catalyzed Cyclization PPSE 120–140 6 h 65 90
Microwave-Assisted SBA-Pr-NH2 150 0.5 h 80 95
Heck Coupling Pd(OAc)₂ 80 12 h 50 85

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine exhibits significant anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development against different cancer types. Studies have shown that compounds within the oxazolo[4,5-b]pyridine class can inhibit key pathways involved in tumor growth and metastasis.

  • Mechanism of Action : The compound may inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis—a process vital for tumor growth. Molecular docking studies have demonstrated its potential binding affinity to this receptor .
  • Cytotoxicity Studies : In vitro studies have reported that derivatives of oxazolo[4,5-b]pyridine show varying degrees of cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and HT29 (colon adenocarcinoma). For instance, one derivative demonstrated a half-maximal cytotoxic concentration (CC50) of 58.4 µM against HT29 cells, comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar compounds in the oxazolo series have shown promising results in reducing inflammation without the gastrointestinal side effects typical of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Variations in the phenyl substituent significantly influence biological activity and physicochemical properties. Key examples include:

Compound (Substituent) Key Properties/Bioactivity Reference
2-(4-Chlorophenyl) Moderate antibacterial activity (MIC: 8–16 µg/mL vs. S. aureus)
2-(4-Trifluoromethylphenyl) Enhanced lipophilicity; improved antifungal activity (IC₅₀: 12 µM vs. C. albicans)
2-(2,6-Dichlorophenyl) Superior topoisomerase inhibition (IC₅₀: 2 µM) but poor cellular uptake
2-(Benzyl) Optimal QSAR profile for C. albicans inhibition (log activity: 1.8)

Spectral Data :

  • IR : C=O stretches at ~1707 cm⁻¹ (ester derivatives) ; C=N at ~1603 cm⁻¹ .
  • ¹H NMR : Aromatic protons in 2-(2,6-dichlorophenyl) derivatives appear as doublets (δ 7.4–8.1 ppm) due to deshielding .

Heterocyclic Analogs

Comparisons with other fused heterocycles reveal scaffold-specific activity trends:

Compound Class Bioactivity Summary Reference
Benzoxazole (III) Moderate antifungal activity (avg. IC₅₀: 25 µM vs. C. albicans)
Benzimidazole (IV) Broad-spectrum antibacterial activity but cytotoxicity concerns
Isoxazolo[5,4-b]pyridine (167a–b) Moderate activity vs. E. coli (MIC: 32 µg/mL)
Oxazolo[4,5-b]pyridine (V) Highest potency among analogs (IC₅₀: 2–10 µM); position 5' critical for activity

QSAR Insights :

  • Oxazolo[4,5-b]pyridines with electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antifungal and antibacterial potency .

Antimicrobial Activity

Compound Activity vs. S. aureus (MIC, µg/mL) Activity vs. C. albicans (IC₅₀, µM) Reference
2-(2,6-Dichlorophenyl) 4 8
2-(4-Methoxyphenyl) 16 20
Sulfonamide isoxazolo[5,4-b]pyridine 32 (vs. E. coli)

Antitumor Activity

Compound Topo I/IIα Inhibition (IC₅₀, µM) Cytotoxicity (HeLa, IC₅₀, µM) Reference
2-(4-Butylphenyl)oxazolo[4,5-b]pyridine 2 >50
5-Nitrobenzoxazole 15 45

Biological Activity

2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused oxazole and pyridine ring system with a dichlorophenyl group at the 2-position. Its molecular formula is C_{12}H_{8}Cl_{2}N_{2}O, and it has a molecular weight of approximately 265.09 g/mol. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxazolo[4,5-b]pyridines, including 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Bacillus subtilis15-21
Staphylococcus aureus15-21
Escherichia coli12-15
Klebsiella pneumoniae12-15

The results suggest that this compound can effectively inhibit the growth of these pathogens, making it a candidate for further research in antimicrobial therapy .

Anticancer Activity

The anticancer potential of 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine has been explored through its interaction with topoisomerase enzymes (hTopo I and hTopo IIα). In a study focusing on novel anticancer drugs, this compound demonstrated promising inhibitory activity against hTopo IIα with an IC50 value of approximately 2 µM. Notably, it showed greater efficacy compared to the reference drug etoposide in certain assays .

Additionally, molecular docking studies have indicated that the compound may interact with specific sites on the target enzymes, providing insights into its mechanism of action. These findings highlight its potential as a therapeutic agent in cancer treatment.

The biological activity of 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine is attributed to its ability to inhibit key enzymes involved in cellular processes. For instance:

  • Topoisomerase Inhibition : The compound's interaction with DNA topoisomerases disrupts DNA replication and transcription processes essential for cancer cell proliferation.
  • Antimicrobial Mechanism : It inhibits bacterial enzyme activity, preventing the growth and division of bacterial cells.

Case Studies

  • Anticancer Research : In a study investigating various oxazolo[4,5-b]pyridine derivatives, compounds similar to 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine were found to exhibit low toxicity while maintaining high anticancer activity against multiple cancer cell lines such as HeLa and A549. Further studies are needed to optimize these compounds for clinical use .
  • Antimicrobial Efficacy : A comparative study involving various oxazole derivatives demonstrated that those with halogen substitutions (like chlorine in this compound) exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. This underscores the importance of structural modifications in developing effective antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for 2-(2,6-dichlorophenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

A silica-supported, acid-catalyzed one-pot synthesis under ambient conditions is widely used. This method employs HClO₄/SiO₂ nanoparticles (5 mol%) in methanol, achieving high conversion rates with short reaction times (30–60 minutes). The catalyst is reusable, and regioselectivity is ensured by computational analysis of local nucleophilicity descriptors (Nk) at the B3LYP/6-311G++(d,p) level to predict cyclization sites .

Q. How is the structural characterization of oxazolo[4,5-b]pyridine derivatives validated?

Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹).
  • ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HRMS validates molecular weight and purity (e.g., [M+H]⁺ peaks within ±0.002 Da accuracy) .

Q. What is the antibacterial profile of 2-(2,6-dichlorophenyl)oxazolo[4,5-b]pyridine against Gram-positive pathogens?

The compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4–16 µg/mL. Its efficacy against Gram-positive bacteria surpasses Gram-negative species due to enhanced membrane penetration and target binding, as shown in in vitro assays and molecular docking studies .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking explain the bioactivity of oxazolo[4,5-b]pyridine derivatives?

Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates nucleophilicity indices to predict regioselectivity during synthesis. Molecular docking reveals interactions with bacterial targets (e.g., DNA gyrase and topoisomerase IV), where the dichlorophenyl moiety enhances binding affinity via hydrophobic interactions .

Q. What strategies improve regioselectivity in the cyclization step of oxazolo[4,5-b]pyridine synthesis?

Regioselectivity is controlled by:

  • Substituent positioning : Electron-withdrawing groups (e.g., Cl) at the 2,6-positions of the phenyl ring direct cyclization to the oxazole ring.
  • Catalyst design : Silica-supported acids stabilize transition states, favoring oxazole over alternative ring formations .

Q. How do substituent variations on the phenyl ring affect antibacterial activity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (Cl, NO₂) : Enhance activity by increasing electrophilicity and membrane permeability.
  • Electron-donating groups (OCH₃, CH₃) : Reduce potency due to decreased target affinity. QSAR models correlate logP values with MICs, highlighting optimal lipophilicity (logP ~2.5) for Gram-positive activity .

Q. What are the key challenges in reconciling discrepancies in MIC values across studies?

Variability arises from:

  • Bacterial strain differences : MRSA subtypes show varying efflux pump expression.
  • Experimental conditions : Broth microdilution vs. agar dilution methods yield ±2-fold MIC differences. Standardized protocols (CLSI guidelines) and in silico normalization of data mitigate these issues .

Methodological and Technical Considerations

Q. How can synthetic byproducts be minimized during oxazolo[4,5-b]pyridine preparation?

Key optimizations include:

  • Catalyst loading : 5 mol% HClO₄/SiO₂ reduces side reactions (e.g., over-oxidation).
  • Solvent choice : Methanol suppresses competing pathways compared to polar aprotic solvents.
  • Temperature control : Ambient conditions (20–25°C) prevent thermal degradation .

Q. What in silico tools are recommended for predicting the pharmacokinetics of oxazolo[4,5-b]pyridine derivatives?

Use SwissADME or ADMETLab 2.0 to predict:

  • Lipinski parameters : Molecular weight <500 Da, logP <5.
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risks).
  • Toxicity alerts : Ames test predictions for mutagenicity .

Q. How does the compound’s fluorescence properties aid in mechanistic studies?

Oxazolo[4,5-b]pyridine derivatives exhibit intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), enabling:

  • Cellular uptake tracking : Confocal microscopy visualizes accumulation in bacterial membranes.
  • Binding assays : Fluorescence quenching quantifies interactions with DNA or proteins .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine

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